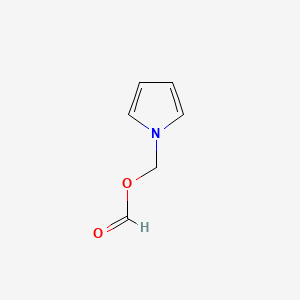
Pyrrol-1-ylmethyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrol-1-ylmethyl formate is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom Pyrroles are known for their diverse biological activities and are found in many natural products and synthetic molecules
Preparation Methods
The synthesis of pyrroles, including pyrrol-1-ylmethyl formate, can be achieved through several methods. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Chemical Reactions Analysis
Pyrrol-1-ylmethyl formate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the formylation of pyrroles can be achieved under Vilsmeier-Haack conditions using trifluoroacetic acid as a catalyst . Common reagents used in these reactions include thionyl chloride, trifluoroacetic acid, and various amines. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted pyrroles and N-acylpyrroles .
Scientific Research Applications
Pyrrol-1-ylmethyl formate has several scientific research applications. In medicinal chemistry, pyrrole derivatives are known for their wide range of biological activities, including anticancer, antibacterial, antifungal, and antiprotozoal properties . Pyrrole-based compounds are also used in the development of new drugs and therapeutic agents. In organic synthesis, pyrroles serve as valuable building blocks for the construction of more complex molecules . Additionally, pyrrole derivatives are used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of pyrrol-1-ylmethyl formate involves its interaction with specific molecular targets and pathways. Pyrrole derivatives often exert their effects by binding to enzymes or receptors, thereby modulating their activity . For example, some pyrrole-based compounds inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The specific molecular targets and pathways involved depend on the structure of the pyrrole derivative and its intended application.
Comparison with Similar Compounds
Pyrrol-1-ylmethyl formate can be compared with other similar compounds, such as pyrrol-1-ylmethyl pyridine and pyrrol-1-ylmethyl benzoimidazole . These compounds share the pyrrole ring structure but differ in their substituents and overall molecular structure. The uniqueness of this compound lies in its specific formate group, which imparts distinct chemical properties and reactivity. Similar compounds include pyrrol-1-ylmethyl pyridine, pyrrol-1-ylmethyl benzoimidazole, and other pyrrole derivatives with various substituents .
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
pyrrol-1-ylmethyl formate |
InChI |
InChI=1S/C6H7NO2/c8-6-9-5-7-3-1-2-4-7/h1-4,6H,5H2 |
InChI Key |
LMIAFQBTOIKLRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)COC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


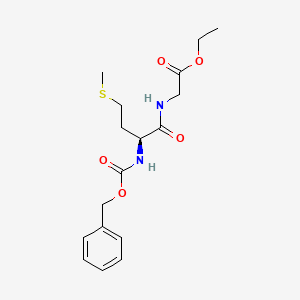

![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
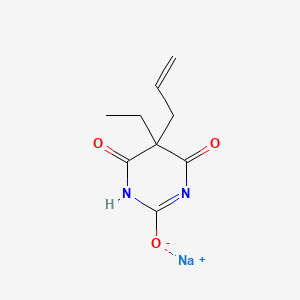

![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)

![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
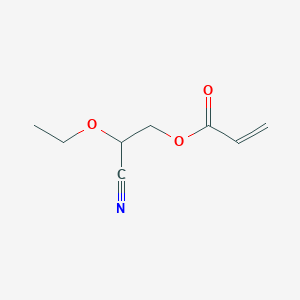
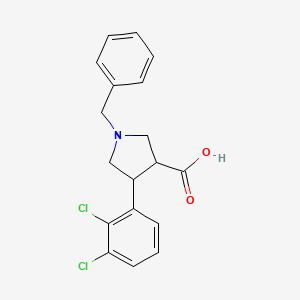
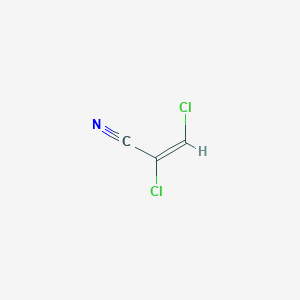
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
